DNA Intercalation Geometry: 4-Methylangelicin vs. Angelicin and Dimethyl Derivatives in Molecular Mechanics Models
Molecular mechanics and dynamics calculations by Demaret et al. explicitly modeled intercalation complexes between DNA and a series including angelicin, 4-methylangelicin, 5-methylangelicin, 4,4-dimethylangelicin, 4,5-dimethylangelicin, 4,6,4-trimethylangelicin, and 4,6,5-trimethylangelicin [1]. The study demonstrated that the presence of the 4-methyl group alters the intercalation cavity geometry relative to unsubstituted angelicin, correlating with experimentally observed increases in DNA photobinding affinity. The methyl group at position 4 influences both the depth of intercalation and the orientational preference within the DNA base-pair stack, parameters that directly affect the regio- and stereochemistry of subsequent [2+2] photocycloaddition with thymine bases. This provides a structure-based rationale for why 4-methylangelicin exhibits distinct photobiological potency compared to angelicin and positional isomers such as 5-methylangelicin [1].
| Evidence Dimension | DNA intercalation geometry (molecular mechanics energy-minimized complex structures) |
|---|---|
| Target Compound Data | 4-Methylangelicin: distinct intercalation orientation and depth relative to angelicin, with methyl group altering pyrone ring electron density and steric fit within the intercalation cavity |
| Comparator Or Baseline | Angelicin (unsubstituted parent): shallower intercalation depth; 5-methylangelicin: different orientational preference; 4,4-dimethylangelicin: further altered geometry |
| Quantified Difference | Qualitatively, the 4-methyl group increases computed non-covalent interaction energy with DNA base pairs compared to angelicin, consistent with the experimentally observed increase in dark complex association constants (2- to 5-fold enhancement in methylangelicin series vs. parent angelicin, per Dall'Acqua et al. 1981 SAR study) |
| Conditions | In silico molecular mechanics (AMBER force field) and molecular dynamics simulations of intercalation complexes with B-DNA dodecamer models; Journal of Computer-Aided Molecular Design, 1993 |
Why This Matters
This computational evidence provides the structural mechanism underlying the differential photobiological activity of 4-methylangelicin versus unsubstituted angelicin, enabling rational selection for structure-activity relationship studies rather than empirical screening.
- [1] Demaret J-P, Ballini J-P, Vigny P. Molecular mechanics and dynamics study of DNA-furocoumarins complexes: Effect of methylation of the angular derivatives on the intercalation geometry. Journal of Computer-Aided Molecular Design. 1993;7(6):683-698. doi:10.1007/BF00125325. View Source
